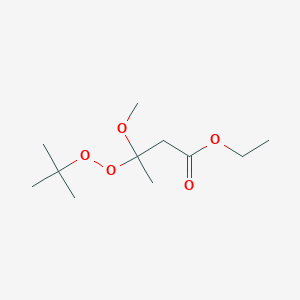
Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate is an organic peroxide compound widely used as a polymerization initiator in the chemical industry. Organic peroxides are known for their ability to decompose and generate free radicals, which are essential for initiating polymerization reactions. This compound is particularly valued for its stability and efficiency in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(tert-butylperoxy)-3-methoxybutanoate typically involves the reaction of tert-butyl hydroperoxide with ethyl 3-methoxy-3-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a similar strong acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent any thermal runaway reactions, which can be hazardous due to the exothermic nature of peroxide formation.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various types of reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: In the presence of reducing agents, the peroxide bond can be cleaved, leading to the formation of alcohols and other reduced products.
Substitution: The free radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and other peroxides. Conditions typically involve elevated temperatures and controlled atmospheres.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to generate the necessary free radicals.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted organic compounds depending on the substrate used.
Applications De Recherche Scientifique
Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a polymerization initiator in the synthesis of polymers and copolymers. It is also used in the study of radical reactions and mechanisms.
Biology: Employed in the preparation of biocompatible polymers for drug delivery systems and tissue engineering.
Medicine: Investigated for its potential use in the controlled release of therapeutic agents.
Industry: Utilized in the production of plastics, rubbers, and resins. It is also used in the formulation of coatings, adhesives, and sealants.
Mécanisme D'action
The primary mechanism of action for ethyl 3-(tert-butylperoxy)-3-methoxybutanoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets include unsaturated monomers such as styrene, acrylates, and methacrylates. The pathways involved are primarily radical chain reactions, which propagate through successive addition of monomers to the growing polymer chain.
Comparaison Avec Des Composés Similaires
- tert-Butyl peroxybenzoate
- tert-Butyl peroxy-2-ethylhexanoate
- tert-Butyl peroxyacetate
Comparison: Ethyl 3-(tert-butylperoxy)-3-methoxybutanoate is unique in its balance of stability and reactivity. Compared to tert-butyl peroxybenzoate, it offers better control over the polymerization process due to its slower decomposition rate. In contrast to tert-butyl peroxy-2-ethylhexanoate, it provides a higher yield of polymer products with fewer side reactions. Its performance is also superior to tert-butyl peroxyacetate in terms of thermal stability and safety, making it a preferred choice in industrial applications.
Propriétés
Numéro CAS |
138681-48-8 |
|---|---|
Formule moléculaire |
C11H22O5 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 3-tert-butylperoxy-3-methoxybutanoate |
InChI |
InChI=1S/C11H22O5/c1-7-14-9(12)8-11(5,13-6)16-15-10(2,3)4/h7-8H2,1-6H3 |
Clé InChI |
QPGHAFQSBFEORL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(OC)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
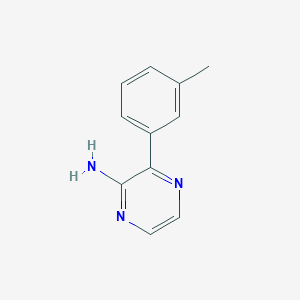

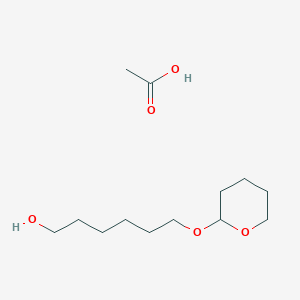
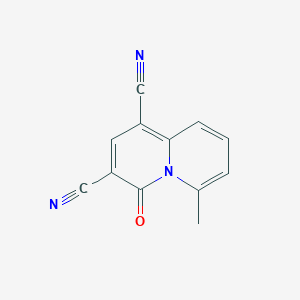
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
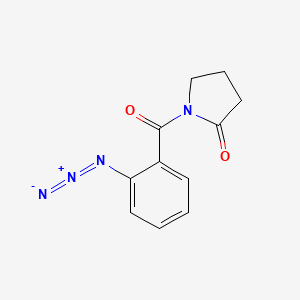
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
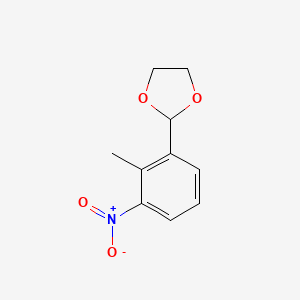
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
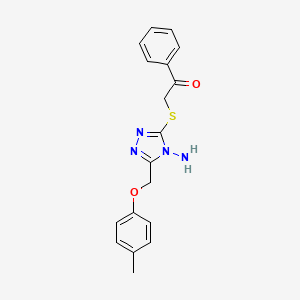
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
